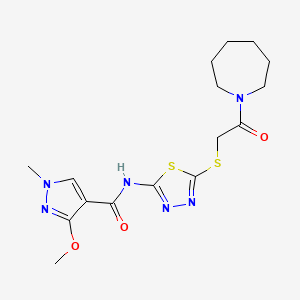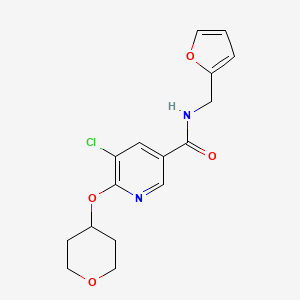
6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C13H7ClN4O4S and its molecular weight is 350.73. The purity is usually 95%.
BenchChem offers high-quality 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Agents
- Design and Synthesis : Novel compounds, including triazolyl- and triazinyl-quinazolinediones, have been synthesized for potential antitumor applications. These compounds showed significant potency against human colon carcinoma and hepatocellular carcinoma cell lines compared to the reference drug staurosporin (Al-Romaizan, Ahmed, & Elfeky, 2019).
Antibacterial Activity
- Synthesis and Evaluation : A series of 6-substituted triazine diones were designed, synthesized, and evaluated for antibacterial activity against both Gram-positive and Gram-negative microorganisms. Among these, one compound showed selective inhibition activity against Proteus vulgaris (Huang & Lee, 2011).
Photoluminescent Polymers
- Conjugated Polymers : Research has been conducted on synthesizing conjugated polymers containing 1,4-dioxo-pyrrolo[3,4-c]pyrrole and 1,4-phenylene units in the main chain. These polymers exhibited strong photoluminescence and are considered for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).
Chemical Transformations
- Chemical Modification : Various chemical modifications of triazine derivatives have been explored, leading to the creation of novel compounds with potential applications in medicinal chemistry, pharmacology, and organic synthesis (Collins, Hughes, & Johnson, 1999).
Star-Shaped Monomers
- Synthesis and Copolymerization : Star-shaped thiophene and pyrrole functionalized monomers were synthesized, and their electrochemical copolymerization was achieved. These copolymers were characterized for optoelectrochemical properties (Ak & Toppare, 2009).
Synthesis of Fused Systems
- Fused Triazine Derivatives : New fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one were synthesized and evaluated for their cytotoxic activities against human cancer cell lines (Abd El-All et al., 2016).
Propriétés
Numéro CAS |
302950-77-2 |
|---|---|
Nom du produit |
6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione |
Formule moléculaire |
C13H7ClN4O4S |
Poids moléculaire |
350.73 |
Nom IUPAC |
6-(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C13H7ClN4O4S/c14-7-8(23-10-9(19)15-13(22)17-16-10)12(21)18(11(7)20)6-4-2-1-3-5-6/h1-5H,(H2,15,17,19,22) |
Clé InChI |
HEZQFZWEBBEVGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)SC3=NNC(=O)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)

![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)

